
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C25H20N6O4S and its molecular weight is 500.53. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel triazole derivative with potential therapeutic applications. Its unique structure incorporates various functional groups, including indole and triazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C25H27N5O2S, with a molecular weight of approximately 461.6 g/mol. The compound features a triazole ring that enhances its biological interactions, making it a subject of interest in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C25H27N5O2S |
Molecular Weight | 461.6 g/mol |
IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative followed by cyclization to form the triazole ring. Key reaction conditions include controlled temperature and solvent choice to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The indole and triazole rings can modulate various cellular pathways, leading to effects such as:
- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Effects: Triazole derivatives are often investigated for their ability to inhibit microbial growth by targeting specific enzymes involved in cell wall synthesis.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this triazole derivative exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.20 to 1.98 µM against A549 lung adenocarcinoma cells .
Case Study:
In vitro assays using MCF-10A non-tumorigenic cells indicated that at concentrations up to 50 µM, the compound did not exhibit cytotoxic effects, suggesting a selective action against cancerous cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. The presence of the thioether group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of triazole derivatives. For example:
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O4S/c1-35-19-12-10-17(11-13-19)30-24(21-14-26-22-5-3-2-4-20(21)22)28-29-25(30)36-15-23(32)27-16-6-8-18(9-7-16)31(33)34/h2-14,26H,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDLYTWBGRTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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